2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide
Description
2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide is a hydrazide derivative characterized by a propane backbone linked to a 4-chloro-2,6-dimethylphenoxy group and a hydrazide functional group. Its molecular formula is C₁₁H₁₄ClN₂O₂, with a molecular weight of approximately 241.7 Da (calculated). The compound is commercially available (e.g., sc-339831, Santa Cruz Biotechnology) and is synthesized via microwave-assisted condensation reactions involving aromatic aldehydes and hydrazide precursors, a method noted for high yield and reduced side reactions .
Properties
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-6-4-9(12)5-7(2)10(6)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXMCAILWJWOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)NN)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide typically involves the reaction of 4-chloro-2,6-dimethylphenol with propanoic acid hydrazide under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Methoxy vs. Hydroxy Groups: Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenoxy)propanehydrazide) exhibit electron-donating effects, increasing stability in oxidative environments, whereas hydroxybenzylidene derivatives form hydrogen bonds critical for biological interactions .
- Carbazolyl Moieties : Derivatives with carbazolyl groups (e.g., 6-chloro-9H-carbazol-2-yl) demonstrate distinct pharmacodynamic profiles, with computational predictions suggesting affinity for kinases and ion channels like the KATP channel, analogous to Glibenclamide .
Biological Activity
2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide is a chemical compound with potential biological activities that have garnered attention in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 273.73 g/mol
The compound's structure features a chloro-substituted aromatic ring linked to a hydrazide functional group, which may contribute to its biological activity.
The biological activity of this compound is attributed to its interaction with various biomolecules. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain hydrolases and kinases, which play crucial roles in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, altering downstream signaling cascades that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
The compound has shown cytotoxic effects in cancer cell lines. For instance, studies conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed:
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
-
Case Study on Antitumor Activity :
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent. -
Case Study on Antimicrobial Efficacy :
In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, patients treated with a formulation containing this compound showed a marked improvement in infection resolution rates compared to those receiving standard treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
